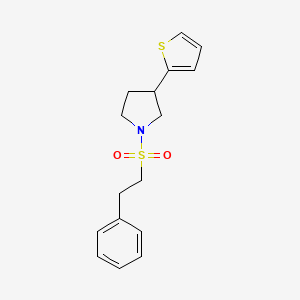

1-(Phenethylsulfonyl)-3-(thiophen-2-yl)pyrrolidine

Description

1-(Phenethylsulfonyl)-3-(thiophen-2-yl)pyrrolidine is a synthetic pyrrolidine derivative featuring a phenethylsulfonyl group at position 1 and a thiophen-2-yl substituent at position 3. Pyrrolidine-based compounds are widely explored in medicinal chemistry due to their conformational rigidity and ability to modulate biological targets.

Properties

IUPAC Name |

1-(2-phenylethylsulfonyl)-3-thiophen-2-ylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S2/c18-21(19,12-9-14-5-2-1-3-6-14)17-10-8-15(13-17)16-7-4-11-20-16/h1-7,11,15H,8-10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNATBUFJQPAKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CS2)S(=O)(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Phenethylsulfonyl)-3-(thiophen-2-yl)pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Phenethylsulfonyl Group: This step often involves sulfonylation reactions using reagents like phenethylsulfonyl chloride.

Attachment of the Thiophen-2-yl Group: This can be done through cross-coupling reactions, such as Suzuki or Stille coupling, using thiophen-2-yl boronic acid or similar reagents.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(Phenethylsulfonyl)-3-(thiophen-2-yl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions, leading to the formation of sulfone derivatives.

Reduction: The compound can be reduced to remove the sulfonyl group or to modify the thiophen-2-yl group.

Substitution: The phenethylsulfonyl and thiophen-2-yl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Phenethylsulfonyl)-3-(thiophen-2-yl)pyrrolidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

Industry: Used in the development of materials with unique properties, such as polymers and electronic materials.

Mechanism of Action

The mechanism by which 1-(Phenethylsulfonyl)-3-(thiophen-2-yl)pyrrolidine exerts its effects depends on its interaction with molecular targets. The phenethylsulfonyl group can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The thiophen-2-yl group can participate in π-π interactions and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their properties, and biological activities:

Key Structural and Functional Insights:

- Thiophene vs.

- Sulfonyl Group Variations : Phenethylsulfonyl (target) vs. trifluoromethylphenylsulfonyl () substituents influence electronic properties and binding affinity. The phenethyl chain may enhance lipophilicity and membrane permeability.

- Heterocyclic Hybrids : Oxadiazole-thiophene hybrids () introduce additional hydrogen-bonding sites, contrasting with the target’s simpler thiophene-pyrrolidine architecture.

Pharmacological and Biochemical Relevance

- Anticholinergic Activity () : Di-thiophene analogs demonstrate potent M3mAChR antagonism, but systemic exposure risks (e.g., anticholinergic effects) may limit therapeutic utility .

Biological Activity

1-(Phenethylsulfonyl)-3-(thiophen-2-yl)pyrrolidine (CAS No. 2188279-16-3) is a complex organic compound notable for its potential biological activities. Its structure features a pyrrolidine ring with substitutions that may influence its interaction with biological systems. This article delves into the compound's synthesis, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-(Phenethylsulfonyl)-3-(thiophen-2-yl)pyrrolidine is characterized by the following structural features:

- Pyrrolidine Ring : A five-membered nitrogen-containing ring.

- Phenethylsulfonyl Group : A sulfonyl moiety that may enhance biological interactions.

- Thiophen-2-yl Group : A thiophene ring that can participate in π-π interactions.

The molecular formula is with a molecular weight of approximately 253.33 g/mol.

Synthesis

The synthesis typically involves multi-step organic reactions:

- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions.

- Introduction of the Phenethylsulfonyl Group : This is done using sulfonylation reactions.

- Attachment of the Thiophen-2-yl Group : Often involves cross-coupling reactions such as Suzuki or Stille coupling.

Biological Activity

Research indicates that 1-(Phenethylsulfonyl)-3-(thiophen-2-yl)pyrrolidine exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Anticancer Properties : Investigations into its effects on cancer cell lines have shown promise in inhibiting growth and inducing apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Potential inhibition of specific enzymes |

The mechanism by which 1-(Phenethylsulfonyl)-3-(thiophen-2-yl)pyrrolidine exerts its biological effects is not fully elucidated. However, it is believed to interact with molecular targets such as enzymes and receptors, potentially leading to:

- Inhibition of Key Enzymes : The sulfonyl group may play a critical role in enzyme binding.

- Disruption of Cellular Processes : The structural features may allow for interference with cellular signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of 1-(Phenethylsulfonyl)-3-(thiophen-2-yl)pyrrolidine:

- Antimicrobial Studies : A study demonstrated that compounds with similar structures exhibited significant antibacterial activity against Gram-positive bacteria, suggesting a potential for development as antimicrobial agents.

- Cancer Research : In vitro studies indicated that pyrrolidine derivatives can induce apoptosis in various cancer cell lines, highlighting their therapeutic potential in oncology.

- Enzyme Interaction Studies : Research has shown that similar sulfonamide compounds can inhibit specific enzymes involved in metabolic pathways, suggesting that 1-(Phenethylsulfonyl)-3-(thiophen-2-yl)pyrrolidine may have comparable effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.